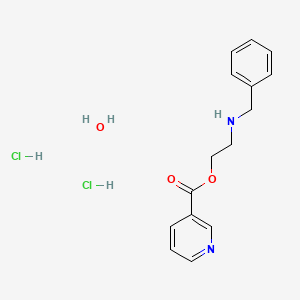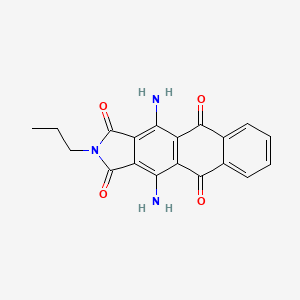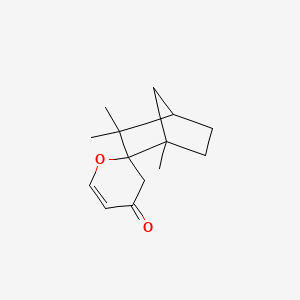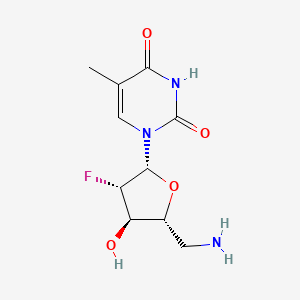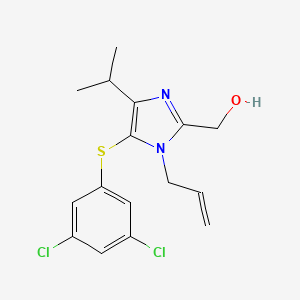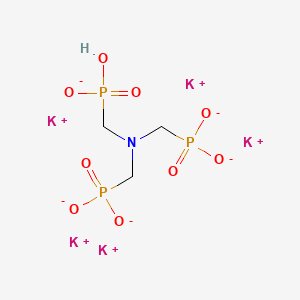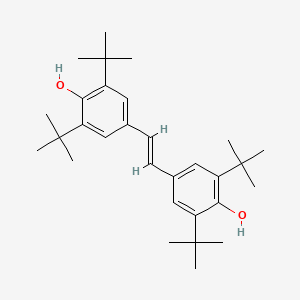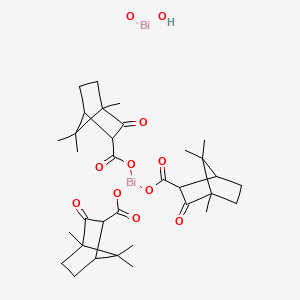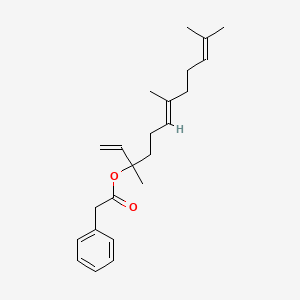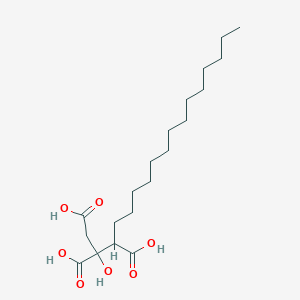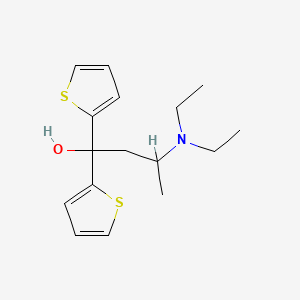
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol typically involves multi-step organic reactions. One common method involves the alkylation of thiophene derivatives with diethylamino propyl groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired product. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanol: A simpler thiophene derivative with similar aromatic properties.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in organic synthesis.
2-Thiophenecarboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is unique due to its complex structure, which combines the properties of thiophene with the functional groups of diethylamino propyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
94094-46-9 |
|---|---|
Formule moléculaire |
C16H23NOS2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
3-(diethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C16H23NOS2/c1-4-17(5-2)13(3)12-16(18,14-8-6-10-19-14)15-9-7-11-20-15/h6-11,13,18H,4-5,12H2,1-3H3 |
Clé InChI |
NZJFEOLIAORPNT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)CC(C1=CC=CS1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
